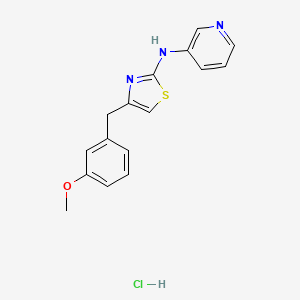

4-(3-methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride

Description

This compound is a thiazole derivative characterized by a 3-methoxybenzyl group at position 4 of the thiazole ring and a pyridin-3-yl amine substituent at position 2, formulated as a hydrochloride salt. The pyridin-3-yl moiety may contribute to coordination properties, and the hydrochloride salt improves aqueous solubility, making it suitable for industrial or pharmacological applications .

Properties

IUPAC Name |

4-[(3-methoxyphenyl)methyl]-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS.ClH/c1-20-15-6-2-4-12(9-15)8-14-11-21-16(19-14)18-13-5-3-7-17-10-13;/h2-7,9-11H,8H2,1H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWBXYUEPMVKDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CSC(=N2)NC3=CN=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the thiazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced thiazole derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 4-(3-methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride can be employed to study enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological targets can provide insights into the mechanisms of various diseases.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for the treatment of conditions such as inflammation, pain, and cancer.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 4-(3-methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride exerts its effects involves binding to specific molecular targets. The thiazole ring and the 3-methoxybenzyl group can interact with enzymes, receptors, and other proteins, modulating their activity. The pyridin-3-yl group enhances the compound's ability to bind to these targets, leading to its biological effects.

Comparison with Similar Compounds

Key Structural Analogues

The following table highlights structurally related thiazole derivatives and their distinguishing features:

Functional Differences

- The meta-methoxy position in the benzyl group vs. para-methoxy in CAS 6142-20-7 alters electronic effects (electron-donating resonance vs. inductive effects), which may influence binding to biological targets or metal coordination .

- Hydrochloride Salt : Enhances solubility in polar solvents compared to free-base analogs, critical for formulation in aqueous systems .

Corrosion Inhibition

The pyridin-3-yl-thiazole-2-amine scaffold (as in 4-(pyridin-3-yl)thiazol-2-amine) has demonstrated corrosion inhibition properties for copper in acidic environments. Molecular dynamics (MD) simulations suggest adsorption via nitrogen atoms in the thiazole and pyridine rings . The addition of the 3-methoxybenzyl group in the target compound may improve adsorption efficiency due to increased hydrophobicity and steric stabilization on metal surfaces .

Biological Activity

4-(3-Methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 3-methoxybenzyl group and a pyridin-3-yl group. Its molecular formula is with a molecular weight of approximately 333.8 g/mol . The unique structural components contribute to its biological interactions, making it a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that 4-(3-methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride exhibits anticancer activity . It is believed to inhibit specific kinases involved in cancer pathways, thus potentially leading to reduced tumor growth. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting a mechanism that involves the modulation of cellular signaling pathways .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties , which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions it as a potential therapeutic agent for inflammatory diseases .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, there is evidence supporting the antimicrobial activity of this compound. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

The biological activity of 4-(3-methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is primarily mediated through its interaction with specific enzymes and receptors:

- Kinase Inhibition : The compound may inhibit various kinases involved in cell proliferation and survival, which is particularly relevant in cancer therapy.

- Cytokine Modulation : By affecting the production of inflammatory cytokines, it can reduce inflammation and associated symptoms .

- Antibacterial Mechanisms : The thiazole moiety may disrupt bacterial cell wall synthesis or function, contributing to its antimicrobial effects .

Research Findings

Case Studies

- In Vitro Cancer Studies : A series of experiments conducted on breast cancer cell lines revealed that treatment with the compound resulted in significant apoptosis compared to untreated controls, indicating its potential as an anticancer agent.

- Inflammation Models : In animal models of arthritis, administration of the compound led to reduced swelling and pain, supporting its anti-inflammatory claims.

- Antimicrobial Testing : The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. What are the common synthetic routes for 4-(3-methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride?

The compound can be synthesized via cyclization reactions using α-bromoketones and substituted thioureas in ethanol with a base like DIPEA (N,N-diisopropylethylamine) to form the thiazole core. For example, α-bromo ketones react with thioureas under reflux conditions, followed by purification via recrystallization or column chromatography . Alternative methods involve cyclocondensation of hydrazides with thiocyanates in acidic media (e.g., concentrated H₂SO₄) to form thiadiazole intermediates, which are further functionalized .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the thiazole ring and the pyridinyl/methoxybenzyl groups.

- X-ray crystallography : For resolving protonation states and hydrogen-bonding networks in the hydrochloride salt form .

- FT-IR : To identify amine (-NH) and aromatic C-H stretching vibrations.

- Mass spectrometry (HRMS or ESI-MS) : For molecular weight validation and fragmentation pattern analysis .

Q. What biological activities have been reported for thiazol-2-amine derivatives?

Thiazol-2-amine derivatives exhibit antimicrobial, anti-inflammatory, and enzyme inhibitory activities. For instance, N-(4-ethoxyphenyl)-4-(2-methylimidazo-[1,2-α]pyridine-3-yl)thiazol-2-amine isolated from Gnaphalium polycaulon showed antibacterial properties . Thiazole derivatives also act as β3-adrenergic receptor agonists, as seen in studies of sulfonamide-thiazole hybrids .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in synthesizing thiazole derivatives like 4-(3-methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity and yield .

- Catalytic additives : Bases like triethylamine or DIPEA enhance nucleophilicity during cyclization .

- Temperature control : Ice-bath conditions for exothermic steps (e.g., chloroacetyl chloride addition) minimize side reactions .

- Workup protocols : Washing with saturated NaCl solution removes unreacted reagents, and recrystallization from ethanol/DMSO mixtures improves purity .

Q. How do protonation sites influence the intermolecular interactions in thiazol-2-amine salts?

In hydrochloride salts, protonation typically occurs at the pyridinyl nitrogen or thiazole amine, altering hydrogen-bonding networks. For example, in N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide, protonation at the pyridine nitrogen leads to N–H⋯Br⁻ and Owater–H⋯Br⁻ interactions, forming 3D networks. In contrast, protonation at the methoxypyridine group results in zigzag chains via N–H⋯N hydrogen bonds .

Q. What computational methods are used to predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity and corrosion inhibition efficacy .

- Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic regions, critical for understanding drug-receptor interactions .

- Molecular dynamics simulations : Model adsorption behavior on metal surfaces in corrosion studies .

Q. How does tautomerism affect the chemical reactivity of N-(pyridinyl)thiazol-2-amine derivatives?

Quantum chemical studies reveal six possible tautomers with energy differences <4 kcal/mol. Tautomers with divalent N(I) character (R–N←L) exhibit enhanced electron-donating capacity, influencing coordination chemistry and catalytic activity. Protonation stabilizes (L→N←L)⊕ configurations, which are relevant in designing pH-responsive materials .

Q. How do structural modifications at the pyridinyl or methoxybenzyl groups alter biological efficacy?

- Pyridinyl substitution : Electron-withdrawing groups (e.g., -CF₃ at pyridin-3-yl) increase metabolic stability and lipophilicity, enhancing blood-brain barrier penetration .

- Methoxybenzyl modification : Larger substituents (e.g., 4-chlorobenzyl) improve antimicrobial activity by disrupting bacterial membrane integrity .

Q. What experimental approaches are used to evaluate this compound's corrosion inhibition properties?

- Electrochemical impedance spectroscopy (EIS) : Measures charge transfer resistance in HCl solutions .

- Potentiodynamic polarization : Determines corrosion current density (icorr) and inhibition efficiency .

- Surface analysis (SEM/EDS) : Quantifies adsorbed inhibitor layers on copper or steel substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.